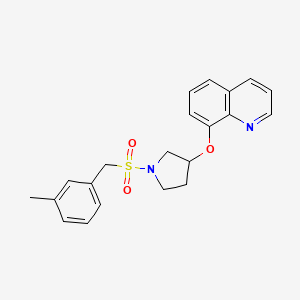

8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

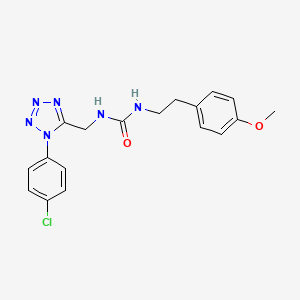

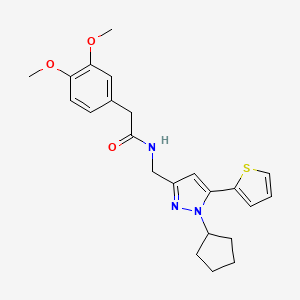

8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a useful research compound. Its molecular formula is C21H22N2O3S and its molecular weight is 382.48. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

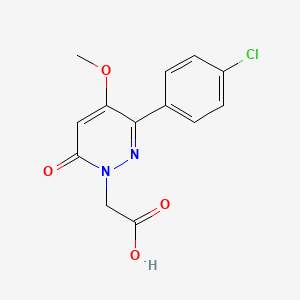

Antiproliferative Activity

Novel pyrrolo[3,2-f]quinoline derivatives have shown promising antiproliferative properties against a panel of cell lines, especially those derived from leukemias. These compounds, characterized by their angular aromatic tricyclic system and methanesulfon-anisidide side chain, do not primarily rely on topoisomerase II poisoning for their cell growth inhibitory effects. Among these, certain derivatives have demonstrated significant potency, indicating their potential in cancer therapy research (Ferlin et al., 2001).

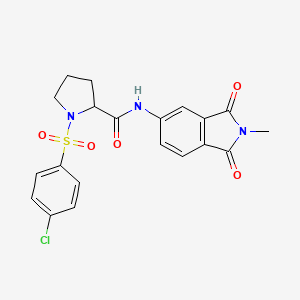

Caspase-3 Inhibition

A novel synthesis approach has yielded 8-sulfonyl-1,3-dioxo-4-methyl-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, identified as potent inhibitors of caspase-3. This discovery is significant, as caspase-3 plays a crucial role in the execution phase of cell apoptosis, marking these compounds as potential therapeutic agents for diseases where apoptosis regulation is beneficial (Kravchenko et al., 2005).

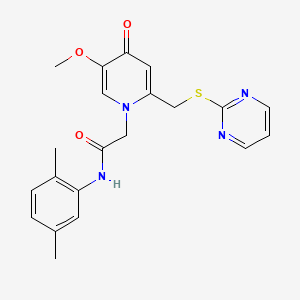

Anti-Inflammatory Potential

Research into sulfonamide and sulfonyl ester derivatives of quinoline has unveiled their potential as non-acidic, non-steroidal, anti-inflammatory agents. These derivatives were synthesized and assessed for their ROS (Reactive Oxygen Species) inhibitory effects, with several compounds displaying good to moderate anti-inflammatory activity. This positions them as promising candidates for further development into new anti-inflammatory agents (Bano et al., 2020).

Sustainable Synthesis

A study has demonstrated an environmentally benign synthesis of substituted quinolines and pyrimidines, catalyzed by manganese PNP pincer complexes. This method, which involves a sequence of dehydrogenation and condensation steps, highlights the role of quinoline derivatives in sustainable chemistry, offering a practical approach to synthesizing these heterocycles with high atom efficiency (Mastalir et al., 2016).

Radical Scavenging and DNA Oxidation Inhibition

The introduction of ferrocene into imidazo[1,2-a]pyridine by Groebke three-component-reaction has been explored for its radical-scavenging abilities and inhibition of DNA oxidation. Compounds with double ferrocenyl groups coupled with quinoline and ester moieties have shown efficacy in scavenging radicals and protecting DNA from oxidative damage, underlining their potential as antioxidants (Xi & Liu, 2015).

Anticancer and Radiosensitizing Properties

A new series of sulfonamide compounds featuring quinoline and pyrimidoquinoline groups has been synthesized, displaying significant in-vitro anticancer activity against liver cancer cells. Additionally, some of these compounds have shown the ability to enhance the killing effect of γ-radiation, suggesting their utility as anticancer and radiosensitizing agents (Ghorab et al., 2015).

Orientations Futures

The future directions in the research and development of compounds like “8-((1-((3-Methylbenzyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline” could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by exploring different synthetic strategies and investigating the influence of various factors on the biological activity of these compounds .

Propriétés

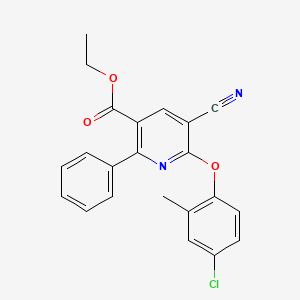

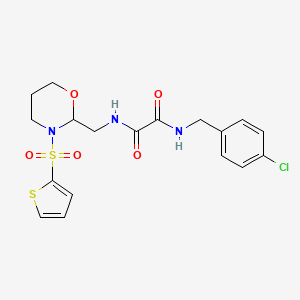

IUPAC Name |

8-[1-[(3-methylphenyl)methylsulfonyl]pyrrolidin-3-yl]oxyquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3S/c1-16-5-2-6-17(13-16)15-27(24,25)23-12-10-19(14-23)26-20-9-3-7-18-8-4-11-22-21(18)20/h2-9,11,13,19H,10,12,14-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZCCYXHPDBAIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)

![1-[5-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B3000210.png)

![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)

![N-(3-fluoro-4-methoxyphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)